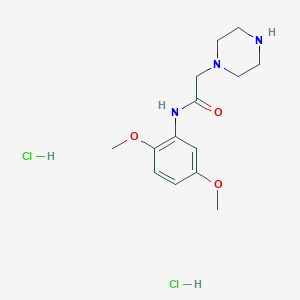![molecular formula C14H30Cl2N2 B1398281 2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1219981-29-9](/img/structure/B1398281.png)
2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
Vue d'ensemble
Description
“2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride” is a chemical compound with the molecular formula C14H30Cl2N2 . It has a molecular weight of 297.3074 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 30 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The monoisotopic mass is 296.178589 Da .Applications De Recherche Scientifique
Synthetic Routes and Chemical Structure Analysis
The scientific research into 2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride has primarily focused on its synthetic routes and chemical structure, aiming to enhance industrial production methods for related compounds. Research into the synthesis of vandetanib, a compound that shares structural similarities with the specified chemical, reveals an analysis of different synthetic routes to identify more favorable methods with higher yields and commercial value. This research demonstrates the importance of understanding the chemical synthesis processes for compounds with complex structures, highlighting the role of substitution, deprotection, and cyclization reactions in achieving the target compound (W. Mi, 2015).
Chemical Interactions and Reactions
Studies on the chemical interactions and reactions involving piperidine, a core component of the specified chemical, have contributed to a deeper understanding of nucleophilic aromatic substitution reactions. Research by Pietra and Vitali (1972) showcased how piperidine reacts with nitro-group-containing compounds, leading to quantitative yields of products like 2,4-dinitro-1-piperidinobenzene. This research not only provides insights into the reaction mechanisms but also reviews the literature on nucleophilic aromatic substitution, offering a foundation for future studies on related compounds (F. Pietra & D. Vitali, 1972).
Pharmacological Applications
While the specific research on this compound's pharmacological applications is not directly available, studies on related piperidine-based compounds provide insights into potential therapeutic uses. For instance, Bilastine, a new generation antihistamine, showcases the pharmacological importance of piperidine derivatives in relieving symptoms of allergic conditions. The review by Sharma et al. (2021) on Bilastine encompasses its chemistry, pharmacokinetics, and analytical methods, demonstrating the broad therapeutic application of piperidine derivatives in medicine (Sanjay Sharma et al., 2021).
Piperidine Alkaloids in Medicinal Chemistry
The role of piperidine alkaloids in medicinal chemistry, particularly from plants like Pinus and related genera, has been extensively reviewed, illustrating the medicinal importance of piperidine derivatives. Singh et al. (2021) discussed the chemistry and pharmacology of piperidine alkaloids, highlighting their clinical applications across various therapeutic areas. This review underscores the versatility of piperidine as a core structure in designing drugs with significant medicinal value (L. Singh et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds, such as bilastine, are known to target thehistamine H1 receptor . This receptor plays a crucial role in allergic reactions, and antagonizing it can help alleviate symptoms of allergies .
Mode of Action
This means it binds to its target receptor (potentially the histamine H1 receptor) and blocks its activation, preventing the receptor’s normal response .
Biochemical Pathways
If it acts similarly to bilastine, it would affect thehistaminergic pathways . By blocking the H1 receptor, it could prevent the downstream effects of histamine release, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Result of Action
If it acts as an H1 receptor antagonist like Bilastine, it could potentially alleviate symptoms of allergies by blocking the effects of histamine .
Analyse Biochimique
Biochemical Properties
2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine, which can affect neurotransmission. Additionally, this compound may interact with other proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to acetylcholinesterase results in enzyme inhibition, preventing the breakdown of acetylcholine . Additionally, this compound can modulate the activity of kinases and phosphatases, enzymes that play critical roles in phosphorylation and dephosphorylation events in cells. These interactions can lead to changes in cellular signaling and gene expression, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or extreme pH levels . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are crucial for understanding the compound’s long-term impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, low doses may result in mild inhibition of acetylcholinesterase, whereas high doses can cause severe inhibition, leading to toxic effects such as muscle weakness and respiratory distress . It is essential to determine the threshold doses that elicit beneficial effects without causing adverse reactions in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are excreted via the renal or hepatic routes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution in the body. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effect on cellular processes. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy metabolism.
Propriétés
IUPAC Name |
2-ethyl-1-(2-piperidin-4-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-14-5-3-4-11-16(14)12-8-13-6-9-15-10-7-13;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDPFIIIWJPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


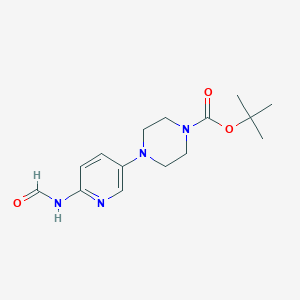
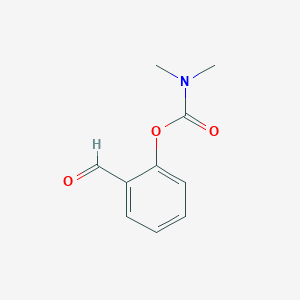
![2,8-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1398205.png)


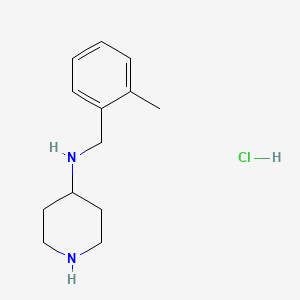

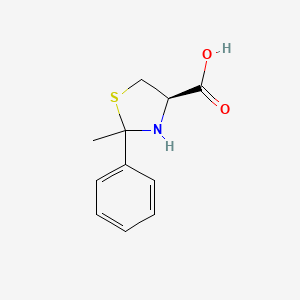
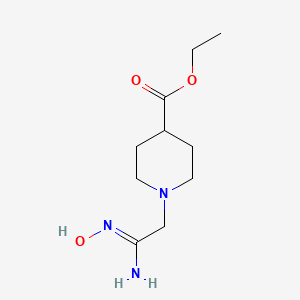

![2-Aza-bicyclo[2.2.1]heptan-5-ol](/img/structure/B1398216.png)


